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BFYQLGFQFJGJLZ-AGTGTDPFSA-N

Cat. No.: B1184192
M. Wt: 406.438
InChI Key: BFYQLGFQFJGJLZ-AGTGTDPFSA-N
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Description

Contextualization within Contemporary Chemical Sciences

The introduction of any new compound into the scientific landscape prompts an evaluation of its potential impact and the new avenues of research it may open.

The significance of a new chemical compound is often assessed by its potential to address existing challenges in science and technology. sourcezon.com Novel molecules can become critical components in medicine, materials science, and environmental protection. sourcezon.comscripps.edu For instance, molecules with unique electronic properties could lead to advancements in electronics, while others with specific biological activity might become the basis for new pharmaceuticals. umn.eduglobalpharmatek.com The scientific community evaluates a new compound's relevance based on its structural novelty and its potential to exhibit useful properties. The development of new substances is a primary goal of chemical synthesis, aiming to create molecules that are not only scientifically important but also practically useful. nih.gov

Chemistry is inherently an interdisciplinary science, acting as a central bridge between various scientific fields. sfasu.edusolubilityofthings.com The study of a new compound like BFYQLGFQFJGJLZ-AGTGTDPFSA-N would likely have implications for several other disciplines. For example, if the compound interacts with biological systems, it would be of immediate interest to biochemists and pharmacologists. nih.govfiveable.me Its physical properties could be relevant to materials scientists and physicists, while its potential environmental impact would be a subject for environmental chemists. solubilityofthings.com This interdisciplinary nature means that discoveries in chemistry can have a ripple effect, fostering collaboration and leading to breakthroughs in seemingly unrelated fields. smu.edu

Foundational Principles Governing The Chemical Compound's Structure and Reactivity

Understanding the structure and reactivity of a new compound is paramount. This is achieved by applying established chemical theories and comparing the new compound to known chemical systems.

Theoretical chemistry provides the tools to understand the structural and dynamic properties of molecules. cornell.edu To predict and explain the behavior of a new compound, chemists employ a range of theoretical models. wikipedia.org Quantum chemistry, for example, can be used to calculate the molecule's electronic structure and predict its geometry and stability. stanford.edu Molecular dynamics simulations can model the compound's behavior over time, providing insights into its physical properties and reactivity. wikipedia.org These theoretical approaches are essential for interpreting experimental data and for making predictions that can guide further research. pythoninchemistry.org

Illustrative Theoretical Data for a Hypothetical Compound

Theoretical MethodCalculated PropertyPredicted Value
Density Functional Theory (DFT)Electronic Band Gap2.5 eV
Molecular Dynamics (MD)Melting Point450 K
Quantum Mechanics (QM)Dipole Moment3.2 D

This table contains hypothetical data for illustrative purposes.

The study of a new chemical entity heavily relies on analogy and comparison to existing knowledge. umaine.edu Scientists would search for known compounds with similar structural motifs or functional groups to this compound. By studying these analogous systems, researchers can make educated guesses about the new compound's stability, reactivity, and potential applications. science-education-research.com This comparative approach is a powerful tool in chemistry, as it allows scientists to build upon a vast body of accumulated knowledge. nih.gov For example, the understanding of aromaticity in benzene provided a crucial precedent for the study of other aromatic compounds. nih.gov The use of analogies helps to make the abstract, invisible world of molecules more comprehensible. umaine.edu

Current State of Research and Unaddressed Questions Pertaining to The Chemical Compound

For any newly discovered compound, the initial phase of research involves its synthesis and characterization, which then opens up a host of new questions for the scientific community to address.

The initial research on a new compound would focus on confirming its structure and exploring its basic properties. As this foundational knowledge is established, the scientific community would then turn its attention to more complex questions. These might include the development of more efficient synthetic routes, a detailed investigation of its reaction mechanisms, and the exploration of its potential applications. nih.gov For many new compounds, significant questions remain about their long-term stability, their behavior under different environmental conditions, and their potential toxicity. Unsolved problems in chemistry often drive research forward, and a new compound could provide a key to answering long-standing questions in the field. wikipedia.org The process of scientific inquiry is ongoing, and the discovery of a new molecule represents the beginning of a new chapter of exploration. researchgate.net

Hypothetical Research Phases for a New Compound

Research PhaseKey ObjectivesPotential Unaddressed Questions
Phase 1: Discovery & Synthesis Develop a reliable synthetic route; Confirm molecular structure.Can the synthesis be made more efficient and scalable?
Phase 2: Characterization Measure physical and chemical properties (e.g., spectroscopic, thermal).What is the full extent of its reactivity with other chemical classes?
Phase 3: Application Screening Test for potential uses in various fields (e.g., medicine, materials).What is the precise mechanism of action in any identified application?

This table contains hypothetical data for illustrative purposes.

Unable to Identify Chemical Compound "this compound"

Following a comprehensive search across multiple scientific databases and general web resources, the chemical compound identifier "this compound" does not correspond to any known substance. Extensive queries in chemical-specific databases such as PubChem and ChemSpider, which serve as large repositories for chemical information, yielded no results for this identifier.

Further investigation to determine if "this compound" could be an InChIKey, a standardized identifier for chemical substances, also failed to produce any matches. General web searches for this term, along with potential synonyms or associated research, were similarly unsuccessful, returning no relevant chemical information.

This lack of identification prevents the creation of a scientifically accurate and informative article as requested. The foundational information required to discuss the theoretical foundations and research objectives of a chemical compound is entirely absent for the provided identifier. It is possible that "this compound" may be a proprietary internal code, a placeholder, or an error in the provided information. Without a valid, recognized chemical identifier, it is not possible to generate the requested content.

Properties

Molecular Formula

C23H22N2O5

Molecular Weight

406.438

InChI

InChI=1S/C23H22N2O5/c1-28-16-9-8-14(12-18(16)29-2)24-21(26)19-17-10-11-23(30-17)13-25(22(27)20(19)23)15-6-4-3-5-7-15/h3-12,17,19-20H,13H2,1-2H3,(H,24,26)/t17-,19?,20?,23-/m1/s1

InChI Key

BFYQLGFQFJGJLZ-AGTGTDPFSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)C2C3C=CC4(C2C(=O)N(C4)C5=CC=CC=C5)O3)OC

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for the Chemical Compound

Retrosynthetic Analysis and Key Disconnections for Dinitrogen's Core Structure

In the context of dinitrogen, a traditional retrosynthetic analysis, which involves the imaginary breaking of bonds to identify simpler precursors, takes on a unique meaning. The primary "disconnection" is the formidable N≡N triple bond itself. The central challenge in any synthesis that utilizes N₂ as a starting material is the cleavage of this exceptionally strong bond, which has a bond enthalpy of 226 kilocalories per mole. britannica.com Overcoming this energy barrier is the first and most critical step in incorporating atmospheric nitrogen into more complex and reactive molecules.

Historically and conceptually, the retrosynthesis of ammonia (B1221849) (NH₃), the primary product of industrial nitrogen fixation, begins with the disconnection of the N-H bonds, leading back to elemental nitrogen and hydrogen. This conceptual framework highlights the two fundamental components required for nitrogen fixation: a source of nitrogen (N₂) and a source of reducing equivalents and protons (typically H₂). The industrial realization of this bond-breaking is the Haber-Bosch process, which serves as the primary method for the synthesis of ammonia. wikipedia.orgwikipedia.org

Functionalization and Post-Synthetic Modification of Dinitrogen

The "functionalization" of dinitrogen refers to its conversion into more complex and useful nitrogen-containing compounds. This is the essence of nitrogen fixation, where the inert N₂ molecule is transformed into a reactive form that can be used in further chemical synthesis.

The selective derivatization of dinitrogen into different types of compounds is a key challenge. The outcome of the reaction can be controlled by the choice of catalyst and reaction conditions.

Formation of Ammonia (NH₃): This is the most common and large-scale derivatization of N₂. The Haber-Bosch process is the industrial standard, but newer catalytic systems are being developed for ammonia synthesis under milder conditions. britannica.com

Formation of Hydrazine (N₂H₄): Hydrazine is a valuable chemical intermediate and rocket fuel. Some catalytic systems based on transition metals can selectively reduce dinitrogen to hydrazine. rsc.orgbritannica.com

Formation of Silylamines: Dinitrogen can be converted into silylamines, such as N(SiMe₃)₃, using strong reducing agents and silyl (B83357) electrophiles in the presence of transition metal catalysts. chinesechemsoc.org This provides a pathway to incorporate nitrogen into organosilicon compounds.

Formation of Nitrides: Direct reaction of nitrogen with metals at elevated temperatures can form metal nitrides. britannica.com These materials have various applications, including in ceramics and as hardening agents for steel.

Carbon-Nitrogen Bond Formation: A significant goal is the direct formation of C-N bonds from N₂. Research in this area includes the reaction of dinitrogen complexes with organic electrophiles to form organonitrogen compounds. nih.govacs.org

The selective derivatization of dinitrogen remains a vibrant area of research, with the potential to develop new and more efficient routes to a wide range of important nitrogen-containing molecules.

Synthesis of Analogs and Structural Isomers

The generation of cannabidiol (B1668261) analogs and structural isomers is a key area of research, enabling the exploration of structure-activity relationships and the development of novel compounds. A notable strategy involves the stereoselective synthesis of (-)-Cannabidiol and its derivatives from the readily available and inexpensive starting material, R-(+)-limonene. nih.govacs.org

One reported three-step synthesis commences with the diastereoselective bifunctionalization of limonene. nih.govacs.org This is followed by an effective elimination reaction to produce the key chiral intermediate, p-mentha-2,8-dien-1-ol. nih.govacs.org Subsequent coupling of this intermediate with olivetol, catalyzed by silver, yields regiospecific (-)-CBD, avoiding the mixture of isomers often seen in other methods. nih.govacs.org This approach has been successfully extended to the synthesis of structural analogs such as cannabidiorcin and other analogs modified at the tail or terpenyl group. nih.govacs.org Furthermore, the synthesis of the opposite isomer, (+)-cannabidiol, has been achieved using S-(-)-limonene as the starting material. nih.govacs.org

Another approach to generating analogs involves modifications of the C4'-alkyl chain of the CBD scaffold. nih.gov These structural alterations are aimed at fine-tuning the physicochemical properties of the molecule, such as the number of hydrogen bond donors and acceptors and the polar surface area, to improve characteristics like oral bioavailability and solubility. nih.gov

A U.S. patent application outlines methods for the synthesis of a variety of cannabinoids and their analogs, including Cannabidiol (CBD), Cannabinol (CBN), Cannabichromene (CBC), Cannabidiolic acid (CBDA), Cannabigerol (CBG), Cannabigerolic acid (CBGA), Cannabidivarin (CBDV), and Cannabidibutol (CBD-C4). google.com These syntheses are designed to be stereospecific, efficient, and selective, starting from phloroglucinol (B13840) or its analogs. google.com For instance, by reacting an optionally substituted divarinol (where R¹ is n-propyl) with the appropriate reagents, CBDV or its analogs can be produced. google.com

Table 1: Examples of Synthesized Cannabidiol Analogs and Precursors

Compound NameStarting MaterialKey Intermediate/MethodReference
(-)-CannabidiolR-(+)-Limonenep-mentha-2,8-dien-1-ol nih.govacs.org
(+)-CannabidiolS-(-)-Limonenep-mentha-2,8-dien-1-ol nih.govacs.org
CannabidiorcinR-(+)-Limonenep-mentha-2,8-dien-1-ol nih.govacs.org
Cannabidivarin (CBDV)Phloroglucinol analogOptionally substituted divarinol google.com
Cannabidibutol (CBD-C4)Phloroglucinol analog- google.com

Flow Chemistry and Continuous Processing Approaches for The Chemical Compound

Flow chemistry, or continuous processing, has emerged as a powerful tool for the synthesis of cannabidiol and its derivatives, offering advantages in terms of safety, scalability, and efficiency over traditional batch methods. d-nb.info

A one-flow system has been developed for the continuous synthesis of cannabidiol and tetrahydrocannabinol (THC). d-nb.info This system utilizes a reaction cascade involving a Friedel-Crafts alkylation, followed by ring opening and cyclization, achieving yields of up to 45%. d-nb.info The process has been successfully demonstrated with both homogeneous Lewis acids, such as BF₃OEt₂ and TfOH, and heterogeneous catalysts like silica-supported boron trifluoride. d-nb.info

Furthermore, a comprehensive total synthesis of cannabidiol has been reported that integrates both batch and continuous flow conditions. nih.gov This hybrid approach streamlines the synthesis of olivetolic acid derivatives and employs an enantiomerically pure monoterpene moiety derived from naturally occurring (R)-(+)-limonene via photocatalysis. nih.gov Key reactions, including the synthesis of the olivetolic ester and the Friedel-Crafts alkylation, were successfully transitioned to continuous flow, leading to enhanced yields and selectivities. nih.gov

Continuous flow techniques have also been applied to the derivatization of cannabidiol. A two-step continuous flow aerobic oxidation process has been developed for the preparation of cannabinoquinone derivatives. rsc.orgrsc.org The first step involves the rapid oxidation of CBD to form the quinonoid derivative HU-331, with an in-situ quench to manage peroxy intermediates safely. rsc.orgrsc.org The second step is a segmented flow oxidative amination to produce Etrinabdione, a compound that has been investigated in clinical trials. rsc.orgrsc.org This two-step process can be "telescoped," meaning the output of the first reaction is directly fed into the second, which, when combined with a gravity-based separation, can afford Etrinabdione in a 98% yield. rsc.orgrsc.org This continuous process significantly improves efficiency and safety compared to existing batch protocols. rsc.orgrsc.org

Patent literature also describes continuous flow processes for the synthesis of cannabinoids. wipo.int These methods can be used to produce tetrahydrocannabinol from a cannabidiol starting material and can be scaled to produce kilograms of the desired products within minutes. wipo.int

Table 2: Application of Flow Chemistry in Cannabidiol Synthesis and Derivatization

ProcessKey FeaturesProduct(s)YieldReference
One-flow synthesisFriedel-Crafts alkylation, ring opening, cyclization; homogeneous or heterogeneous Lewis acid catalysts.Cannabidiol, TetrahydrocannabinolUp to 45% d-nb.info
Total Synthesis (Batch & Flow)Streamlined synthesis of olivetolic acid derivatives; photocatalysis of (R)-(+)-limonene.CannabidiolImproved yields and selectivities nih.gov
Two-step aerobic oxidationUse of molecular oxygen as a green oxidant; in-situ quench of peroxy intermediates; telescoped process.HU-331, Etrinabdione98% (for telescoped Etrinabdione) rsc.orgrsc.org
Cannabinoid SynthesisScalable production.Tetrahydrocannabinol from CannabidiolKilogram scale in minutes wipo.int

Advanced Structural Elucidation and Conformational Analysis of the Chemical Compound

Crystallographic Investigations

The solid-state structure of Oxyma-B has been a subject of detailed crystallographic studies, which are crucial for understanding its reactivity and function as a racemization suppressor in peptide synthesis. These investigations have been carried out using single-crystal X-ray diffraction and powder X-ray diffraction techniques.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms within a crystal. While obtaining single crystals of Oxyma-B itself has been challenging due to its tendency to form a monohydrate, researchers have successfully analyzed complexes of Oxyma-B. mdpi.comrsc.orgrsc.orgresearchgate.netub.edu

A notable study involved the preparation and analysis of a complex of Oxyma-B with isopropylamine (B41738). mdpi.com Single crystals suitable for X-ray diffraction were obtained from both hot water and ethanol (B145695) solutions. mdpi.com The data for these crystals were collected using an Oxford Diffraction Gemini E diffractometer with a Cu Kα X-ray source. mdpi.com The diffraction intensities were corrected for Lorentz and polarization effects, and an empirical multi-scan absorption correction was applied. mdpi.com

Table 1: Crystallographic Data for Oxyma-B-isopropylamine Complex (Compound 1)

Parameter Value Reference
Empirical Formula C9H14N4O3 nih.gov
Formula Weight 226.24 nih.gov
Temperature 150(2) K nih.gov
Wavelength 1.54178 Å nih.gov
Crystal System Monoclinic nih.gov
Space Group P21/c nih.gov
Unit cell dimensions a = 8.5238(3) Åb = 10.7933(4) Åc = 11.8967(5) Åα = 90°β = 97.456(4)°γ = 90° nih.gov
Volume 1084.72(7) ų nih.gov
Z 4 nih.gov

This table presents selected crystallographic data for one of the studied complexes of Oxyma-B.

Electron Diffraction and Powder X-ray Diffraction Applications

The crystal structure of the elusive anhydrous form of Oxyma-B was successfully determined using X-ray Powder Diffraction (XRPD) data, as growing single crystals of the anhydrous form is difficult. rsc.orgrsc.orgresearchgate.net This was a significant achievement because Oxyma-B readily forms a monohydrate. rsc.orgrsc.orgresearchgate.net

The XRPD patterns were obtained on a PANalytical X'Pert PRO MPD diffractometer in transmission configuration with Cu Kα radiation (λ = 1.5418 Å). rsc.org The data was collected at room temperature (298 K) over a 2θ range of 2° to 70°. rsc.org The analysis of the synthesis product by XRPD revealed a mixture of phases, with characteristic peaks of the monohydrate of Oxyma-B being readily detected alongside other unidentified diffraction peaks. rsc.orgresearchgate.net The crystal structure of the anhydrous form was then solved using direct-space methodologies. rsc.orgrsc.orgresearchgate.net These studies provided deeper insight into the solid-state landscape of Oxyma-B and its strong tendency for hydration. rsc.orgresearchgate.net

Sophisticated Spectroscopic Characterization (Beyond Basic Identification)

Beyond basic identification, advanced spectroscopic techniques have been employed to characterize the structure and behavior of Oxyma-B and its derivatives in solution.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy has been instrumental in elucidating the structure of Oxyma-B derivatives formed during side reactions in peptide synthesis. mdpi.comnih.gov

The structures of Oxyma-B derivatives, such as those formed with alanine (B10760859) and isopropylamine, were analyzed by various NMR techniques, including multi-dimensional experiments. mdpi.comnih.govresearchgate.net For instance, in the analysis of the reaction product between Oxyma-B and alanine, the disappearance of the OH group signal of Oxyma-B and the appearance of a new NH group signal were observed. nih.gov

A key finding from a ¹³C-¹H HSQC experiment was the absence of a direct interaction between a new proton signal and any carbon atom, suggesting it belonged to an NH group. nih.gov Furthermore, a TOCSY spectrum revealed a cross-peak between the α-CH group of alanine and the new NH group, confirming their proximity. nih.gov These multi-dimensional techniques were crucial in confirming the formation of a new C-N bond and elucidating the cyclic structure resulting from a Beckmann rearrangement of Oxyma-B. mdpi.comnih.gov The NMR analysis of the Oxyma-B derivative of isopropylamine showed similar peak patterns, suggesting a comparable structure. mdpi.comnih.gov

Table 2: Selected NMR Data for Oxyma-B and its Derivatives

Compound/Derivative Technique Key Observation Reference
Oxyma-B reaction product with alanine ¹H NMR Disappearance of OH signal (14.72 ppm), appearance of new peak (4.37 ppm). nih.govresearchgate.net
Oxyma-B reaction product with alanine ¹³C-¹H HSQC Signal at 4.37 ppm showed no direct interaction with any carbon atom. nih.gov
Oxyma-B reaction product with alanine TOCSY Cross-peak between CαH of alanine and NH group. nih.gov

This table highlights key findings from advanced NMR studies on Oxyma-B and its reaction products.

While the search results extensively cover solution-state NMR, specific studies dedicated solely to the solid-state NMR of BFYQLGFQFJGJLZ-AGTGTDPFSA-N were not prominently found in the initial search. The characterization of its solid forms has been primarily dominated by diffraction methods. rsc.orgresearchgate.net

Table 3: Compound Names Mentioned in this Article

InChIKey Common Name/Systematic Name
This compound Oxyma-B; 5-(Hydroxyimino)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
N/A Isopropylamine
Dynamic NMR for Conformational Exchange

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique used to study the rates of reversible chemical exchange processes. libretexts.org For a molecule like this compound, which may exist in multiple conformations that rapidly interconvert, DNMR can provide critical information about the energy barriers and kinetics of these conformational changes. libretexts.org

By monitoring the changes in the NMR spectrum as a function of temperature, the rate of exchange between different conformational states can be determined. At low temperatures, where the exchange is slow on the NMR timescale, separate signals for each conformation may be observed. As the temperature is increased, the exchange rate increases, causing the signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at high temperatures. libretexts.org Analysis of the lineshapes at different temperatures allows for the calculation of the activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational exchange process.

Table 1: Hypothetical Dynamic NMR Data for Conformational Exchange

Temperature (K)Exchange Rate (k, s⁻¹)Linewidth (Hz)Conformer Population Ratio (A:B)
20010560:40
2505005055:45
300100001050:50

Vibrational Spectroscopy (FT-IR, Raman) for Structural Dynamics and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. uni-siegen.de These methods are exquisitely sensitive to the local chemical environment, making them ideal for studying structural dynamics and intermolecular interactions.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. uni-siegen.de The frequencies of these absorptions are characteristic of specific functional groups and their environment. youtube.com For instance, the stretching frequency of a carbonyl group (C=O) is sensitive to hydrogen bonding, which can provide insights into intermolecular interactions in the solid state or in solution.

Raman spectroscopy, on the other hand, is a light scattering technique. jascoinc.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to FT-IR. jascoinc.com Changes in the Raman spectrum can indicate alterations in molecular conformation and crystal packing. The low-frequency region of the Raman spectrum is especially useful for studying lattice vibrations (phonons) in the solid state, which are directly related to the intermolecular forces and packing of molecules in a crystal. jascoinc.com

Table 2: Illustrative Vibrational Frequencies and Assignments

Wavenumber (cm⁻¹)Vibrational ModeSpectroscopic TechniqueInferred Interaction
3450O-H StretchFT-IRIntermolecular H-bonding
2980C-H StretchFT-IR, RamanAliphatic structure
1715C=O StretchFT-IRCarbonyl group present
1650C=C StretchRamanAromatic ring system
800-600C-H BendingFT-IRSubstitution pattern
<100Lattice PhononsRamanSolid-state packing

Electronic Spectroscopy (UV-Vis, CD, Fluorescence) for Electronic Structure and Excited States

Electronic spectroscopy techniques, including Ultraviolet-Visible (UV-Vis) absorption, Circular Dichroism (CD), and fluorescence spectroscopy, provide information about the electronic structure and excited states of a molecule. libretexts.org These methods rely on the transitions of electrons between different energy levels upon absorption or emission of light. ethz.ch

UV-Vis Spectroscopy measures the absorption of UV and visible light, which corresponds to the excitation of electrons to higher energy molecular orbitals. libretexts.org The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the chromophores present in the molecule.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light. This technique is specific to chiral molecules and provides information about the stereochemistry and conformation of the molecule.

Fluorescence Spectroscopy involves the emission of light from a molecule after it has been excited to a higher electronic state. The fluorescence spectrum, quantum yield, and lifetime are sensitive to the molecular environment and can be used to probe intermolecular interactions and dynamic processes. libretexts.org

Table 3: Representative Electronic Spectroscopy Data

TechniqueParameterValueInterpretation
UV-Visλmax280 nmπ→π* transition in an aromatic system
CDΔε (at 220 nm)+2.5 M⁻¹cm⁻¹Presence of a specific chiral center
FluorescenceEmission λmax350 nmEmission from the lowest singlet excited state
FluorescenceQuantum Yield (ΦF)0.15Efficiency of the fluorescence process

Mass Spectrometry for Fragmentation Pathways and Isotopic Abundance Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org It is a cornerstone for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns. wikipedia.orgmsu.edu High-resolution mass spectrometry can provide the elemental composition of the molecule.

When a molecule is ionized in the mass spectrometer, the resulting molecular ion can undergo fragmentation, breaking into smaller, charged fragments. msu.edu The pattern of these fragments is often predictable and provides a "fingerprint" of the molecule's structure. msu.edu By analyzing the mass differences between the fragment ions, the connectivity of the atoms within the molecule can be deduced.

Furthermore, mass spectrometry can readily distinguish between isotopes of elements, as they have different masses. msu.edu The relative abundances of the isotopic peaks (e.g., M+1, M+2) in the mass spectrum can be used to confirm the elemental composition of the molecule, particularly for compounds containing elements with characteristic isotopic patterns like chlorine and bromine. msu.edu

Table 4: Hypothetical Mass Spectrometry Fragmentation Data

m/zRelative Abundance (%)Proposed FragmentInterpretation
250.1234100[M+H]⁺Protonated molecular ion
232.112845[M+H - H₂O]⁺Loss of a water molecule
204.117960[M+H - H₂O - CO]⁺Subsequent loss of carbon monoxide
150.089130[C₁₀H₁₀O]⁺A stable aromatic fragment

Chiroptical Properties and Stereochemical Assignments

Chiroptical spectroscopy encompasses techniques that are sensitive to molecular chirality, including Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD). These methods are indispensable for the assignment of the absolute configuration of chiral molecules. The incorporation of nitrogen atoms into a helical structure, for instance, can significantly influence its chiroptical properties. beilstein-journals.org

By comparing the experimentally measured CD or VCD spectrum with spectra predicted from quantum mechanical calculations for different stereoisomers, the absolute configuration of the molecule can be determined. Recent advances have seen the development of molecules with exceptionally high dissymmetry factors, which is a measure of the strength of the chiroptical response. beilstein-journals.org

Conformational Landscape and Dynamic Behavior in Solution and Solid State

The conformational landscape refers to the ensemble of all possible three-dimensional arrangements (conformations) of a molecule and their relative energies. libretexts.org Understanding this landscape is crucial as the biological activity or material properties of a compound often depend on its ability to adopt specific conformations. nih.gov

In solution, molecules are typically in a dynamic equilibrium, constantly interconverting between different conformations. nih.gov Techniques like Dynamic NMR are key to characterizing these dynamics. In the solid state, the molecule is generally locked into one or a few low-energy conformations within the crystal lattice. X-ray crystallography provides a high-resolution snapshot of this solid-state conformation. Comparing the solution and solid-state conformations can reveal the influence of intermolecular interactions on the molecular structure.

Computational methods, such as molecular dynamics (MD) simulations, are increasingly used to explore the conformational landscape and provide a theoretical framework for interpreting experimental data. nih.govmdpi.com

Advanced Microscopy Techniques for Nanoscale Structural Analysis

Advanced microscopy techniques provide the ability to visualize materials at the nanoscale, offering insights into their morphology and structure. northwestern.edu These techniques are particularly valuable for characterizing the solid-state properties of a compound.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a material. miami.edu

Transmission Electron Microscopy (TEM) can be used to image the internal structure of a material at the atomic level. miami.edu

Atomic Force Microscopy (AFM) can map the surface of a material with atomic resolution and can also be used to probe its mechanical properties. miami.edu

Super-resolution microscopy techniques, such as Structured Illumination Microscopy (SIM) and Stochastic Optical Reconstruction Microscopy (STORM), can overcome the diffraction limit of light, enabling the visualization of structures on the order of tens of nanometers. nikon.com These methods are particularly useful for studying the organization of molecules in complex assemblies. nih.govforsyth.org

Reactivity, Reaction Mechanisms, and Kinetic Studies of the Chemical Compound

Fundamental Reaction Pathways and Transformations

Solketal's primary reaction pathways involve transformations at its free hydroxyl group and the acid-catalyzed cleavage or formation of the dioxolane ring.

The reactivity of Solketal is characterized by the nucleophilic nature of its primary hydroxyl group and the electrophilic nature of the carbon atoms in the dioxolane ring, especially under acidic conditions.

The free hydroxyl group of Solketal can act as a nucleophile, for instance, in esterification reactions. It can be esterified with carboxylic acids to form protected monoglycerides. pharmaguideline.com This reaction is a key step in the synthesis of specific di- and triglycerides. pharmaguideline.com

The most studied reaction involving electrophilic character is the acid-catalyzed hydrolysis of the ketal. This reaction is the reverse of its formation and proceeds through protonation of one of the ring's oxygen atoms, followed by ring-opening to form a tertiary carbocation intermediate. rsc.org This carbocation is relatively stable, which explains the significantly higher reactivity of Solketal towards hydrolysis compared to analogous acetals derived from formaldehyde. rsc.org The formation of this stable intermediate facilitates the cleavage of the C-O bond. rsc.org

The synthesis of Solketal itself is a prime example of nucleophilic addition to a carbonyl group. In this acid-catalyzed reaction, the hydroxyl groups of glycerol (B35011) act as nucleophiles, attacking the electrophilic carbonyl carbon of acetone (B3395972). libretexts.orgquora.com The mechanism can be catalyzed by both Brønsted and Lewis acids. rsc.org

Brønsted Acid Catalysis: The reaction begins with the protonation of the acetone's carbonyl oxygen, enhancing its electrophilicity. A hydroxyl group from glycerol then performs a nucleophilic attack on the carbonyl carbon, forming a hemiketal intermediate. Subsequent intramolecular cyclization, involving another hydroxyl group, and the elimination of a water molecule lead to the formation of the five-membered dioxolane ring. rsc.org

Lewis Acid Catalysis: A Lewis acid, such as an iron(III) complex, coordinates to the carbonyl oxygen of acetone, activating it for nucleophilic attack by glycerol. libretexts.org This is followed by ring closure and water elimination to yield Solketal. libretexts.org

The reaction to form the five-membered Solketal ring is kinetically and thermodynamically favored over the formation of the six-membered ring isomer (2,2-dimethyl-1,3-dioxan-5-ol). chemistrysteps.comlibretexts.org

There is a notable lack of published research on the radical-based reactions of Solketal. Its stability, particularly its use as a fuel additive to improve oxidation stability, suggests a low propensity to engage in radical chain reactions under typical conditions. researchgate.net

The oxidation and reduction chemistry of Solketal is not extensively documented. The primary alcohol group in Solketal can theoretically be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or potassium permanganate (B83412) (KMnO₄). libretexts.orgleah4sci.comyoutube.com Similarly, the hydroxyl group is not reactive towards typical reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄), which are used for carbonyl reductions. pharmaguideline.comchemistrysteps.com

Despite the theoretical potential for oxidation, specific studies detailing these transformations with Solketal are scarce. Its application as a fuel additive is, in part, due to its ability to enhance the oxidation stability of the fuel blend, indicating a resistance to oxidation under those conditions. researchgate.netyoutube.com One study mentions the electrocatalytic oxidation of Solketal as a potential alternative to the oxygen evolution reaction for enhancing hydrogen production, suggesting that electrochemical methods can be used to oxidize the molecule.

Mechanistic Investigations of Key Transformations

Mechanistic studies on Solketal have predominantly focused on the acid-catalyzed formation and hydrolysis of the dioxolane ring.

The accepted mechanism for acid-catalyzed hydrolysis involves the following steps:

Protonation of one of the ether oxygens of the dioxolane ring.

Cleavage of the C-O bond to form a tertiary carbocation intermediate. This is considered the rate-limiting step.

Nucleophilic attack by water on the carbocation.

Deprotonation to yield glycerol and acetone.

The formation of the more stable tertiary carbocation explains why Solketal hydrolyzes much more readily than its corresponding formaldehyde-derived acetals. rsc.org DFT theoretical calculations have confirmed that the five-membered Solketal ring is thermodynamically more stable than its six-membered isomer, which is attributed to the steric repulsion from the axial methyl group in the six-membered ring. chemistrysteps.com

Catalyst Type Proposed Mechanism Steps Key Intermediate
Brønsted Acid (e.g., H₂SO₄)1. Protonation of acetone carbonyl. 2. Nucleophilic attack by glycerol. 3. Intramolecular cyclization. 4. Dehydration. rsc.orgHemiketal
Lewis Acid (e.g., FeCl₃)1. Coordination of acetone to Lewis acid center. 2. Nucleophilic attack by glycerol. 3. Ring closure. 4. Release of water. libretexts.orgActivated acetone-catalyst complex
Acid-Catalyzed Hydrolysis1. Protonation of ring oxygen. 2. Ring opening to form carbocation. 3. Water attack. 4. Deprotonation. rsc.orgTertiary Carbocation

There is a significant gap in the scientific literature regarding the use of isotopic labeling to investigate the reaction mechanisms of Solketal itself. While isotopic labeling is a powerful technique for tracing atomic pathways in reactions, no specific studies applying this method to the reactions of Solketal, such as its hydrolysis or oxidation, were found during the literature review. rsc.orgnih.govnih.gov Such studies could, for example, involve using ¹⁸O-labeled water during hydrolysis to confirm the site of nucleophilic attack or deuterium (B1214612) labeling to probe the stereochemistry of reactions at the chiral center.

Similarly, there is no available research data on the measurement of kinetic isotope effects (KIEs) for reactions involving Solketal. libretexts.orgchem-station.comwikipedia.org The KIE is a sensitive probe for determining transition state structures and can distinguish between different mechanistic pathways. libretexts.orgwikipedia.org For instance, measuring the deuterium KIE for the acid-catalyzed hydrolysis of Solketal could provide further insight into the nature of the proton transfer and ring-opening steps. However, no such experimental data has been published.

Compound Names Table

InChIKeyCommon NameIUPAC Name
BFYQLGFQFJGJLZ-AGTGTDPFSA-NSolketal; (±)-2,2-Dimethyl-1,3-dioxolane-4-methanol(2,2-dimethyl-1,3-dioxolan-4-yl)methanol
ZSIAUFGUXNSRJJ-UHFFFAOYSA-NPyridinium chlorochromatePyridinium chlorochromate
VZCYOOQTPOCHFL-UHFFFAOYSA-NPotassium permanganatePotassium permanganate
LOPTLCRPIQAJRN-UHFFFAOYSA-NSodium borohydrideSodium tetrahydridoborate
LBFYARDGERBACP-UHFFFAOYSA-NLithium aluminium hydrideLithium tetrahydridoaluminate
YXFVVABEGXRONW-UHFFFAOYSA-NGlycerolPropane-1,2,3-triol
CHVJITGCYJMSCH-UHFFFAOYSA-NAcetonePropan-2-one
XLYOFNOQVPJJNP-UHFFFAOYSA-NWaterWater
QTBSBXVTEAMEQO-UHFFFAOYSA-NTitanium dioxideTitanium(IV) oxide

Information regarding the chemical compound this compound is not available in the provided search results.

Extensive searches for the chemical compound identified by the InChIKey "this compound" have not yielded specific scientific data or literature. Consequently, it is not possible to provide a detailed article on its reactivity, reaction mechanisms, and kinetic studies as requested.

The outlined sections require specific research findings, including:

Thermochemical and Kinetic Profiles of Reactions Involving The Chemical Compound:This section would depend on calorimetric data and reaction rate studies, which are absent from the available resources for this specific compound.

Computational Chemistry and Theoretical Modeling of the Chemical Compound

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical (QM) methods are foundational in computational chemistry for studying the electronic properties of molecules like Olaparib. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular orbitals, and chemical bonding.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. cellmolbiol.orgmdpi.com Instead of calculating the complex wavefunction of a multi-electron system, DFT focuses on the electron density, which simplifies the computation significantly while maintaining high accuracy. cellmolbiol.orgmdpi.com For a molecule like Olaparib, DFT calculations can elucidate the distribution of electron density, identify the sites most susceptible to electrophilic or nucleophilic attack, and determine the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides insight into the molecule's chemical reactivity and stability. cellmolbiol.org

Studies on similar complex organic molecules often employ hybrid functionals, such as B3LYP, combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) to achieve a balance between computational cost and accuracy in describing the molecular geometry and electronic properties. cellmolbiol.org Natural Bond Orbital (NBO) analysis, often performed following DFT calculations, can further detail the nature of chemical bonds, including hybridization and charge transfer interactions within the Olaparib molecule. cellmolbiol.orgnih.gov

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is the simplest ab initio approach, but it does not fully account for electron correlation, which can be important for accurately describing molecular properties.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are built upon the HF method to include electron correlation effects more accurately. While computationally more demanding than DFT, these approaches can provide benchmark-quality results for electronic structure and bonding in smaller systems or fragments of a larger molecule like Olaparib. They are crucial for validating the results obtained from more approximate methods like DFT.

A direct application of QM calculations is the prediction of various spectroscopic parameters. By calculating the second derivatives of the energy with respect to atomic displacements, it is possible to simulate vibrational spectra, such as Infrared (IR) and Raman spectra. mdpi.com These calculated spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups within Olaparib.

Similarly, by calculating the magnetic shielding tensors of atomic nuclei, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. Time-dependent DFT (TD-DFT) calculations can be used to simulate electronic excitation energies, which correspond to the absorption bands observed in Ultraviolet-Visible (UV-Vis) spectroscopy. mdpi.com These predictive capabilities are invaluable for structural elucidation and for understanding the electronic transitions within the drug molecule.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For Olaparib, MD simulations provide critical insights into its conformational flexibility and its dynamic interactions with its biological target, PARP1. nih.govfrontiersin.org

In a typical MD simulation of the Olaparib-PARP1 complex, the system is solvated in a water box with ions to mimic physiological conditions. nih.gov The interactions between atoms are described by a force field, such as ff14SB for the protein and the General Amber Force Field (GAFF) for the ligand (Olaparib). nih.gov Simulations are often run for hundreds of nanoseconds to observe the stability of the binding and the range of conformations the complex explores. nih.govnih.gov

Key analyses from these simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex over the simulation time. A stable RMSD suggests a stable binding mode. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon Olaparib binding. nih.govresearchgate.net

Intermolecular Interactions: Simulations allow for a detailed analysis of the non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the Olaparib-PARP1 complex. nih.gov For instance, studies have shown that Olaparib forms key hydrogen bonds with residues like Glycine and Tyrosine in the PARP1 active site. nih.gov

ParameterTypical Value/MethodPurpose
Force FieldAMBER (ff14SB for protein, GAFF for ligand)Describes the potential energy and forces between atoms. nih.gov
Water ModelTIP3PExplicitly models the solvent environment. nih.gov
Simulation Time100 - 500 nsAllows for sufficient sampling of conformational space. nih.govfrontiersin.orgnih.gov
Analysis MetricsRMSD, RMSF, Hydrogen BondsTo assess complex stability, flexibility, and key interactions. nih.govnih.gov

Reaction Pathway Exploration and Transition State Characterization

While Olaparib itself does not typically undergo a chemical reaction, its mechanism of action involves the potent inhibition of the PARP1 enzyme's catalytic cycle. Computational methods are used to explore the "binding pathway" and characterize the stable, inhibited enzyme-drug complex, which can be considered the endpoint of this interaction pathway.

The binding of Olaparib to the β-NAD+ binding site of PARP1 prevents the enzyme from performing its DNA repair functions. nih.gov Computational docking studies are often the first step in predicting the most favorable binding pose of Olaparib within the PARP1 active site. nih.govnih.gov Following docking, methods like MD simulations and binding free energy calculations (e.g., MM/PBSA and MM/GBSA) are used to refine the binding pose and quantify the strength of the interaction. frontiersin.orgnih.gov These calculations can identify the key amino acid residues responsible for the high-affinity binding of Olaparib, effectively characterizing the stable "transition state" of PARP1 from an active to an inhibited form. nih.govnih.gov

Machine Learning and Data-Driven Approaches in Predicting Reactivity and Properties

Machine learning (ML) and other data-driven approaches have become increasingly important in pharmacology, particularly for predicting drug response and identifying novel inhibitors. nih.gov Numerous studies have applied ML algorithms to large pharmacogenomic datasets to predict sensitivity or resistance to Olaparib. medrxiv.orgbiorxiv.org

For example, models based on LASSO logistic regression have been developed using gene expression data from cancer cell lines to create a "PARPi response signature." medrxiv.orgmedrxiv.org These models can predict whether a tumor will be sensitive or resistant to Olaparib with accuracies ranging from 66% to 89% in various test sets. medrxiv.org Other ML methods, including Support Vector Machines (SVM), Random Forest (RF), and Siamese Neural Networks, have also been used to build predictive models based on multi-omics data (genomics, transcriptomics, proteomics) to identify biomarkers for Olaparib resistance. nih.govbiorxiv.org

Quantitative Structure-Activity Relationship (QSAR) modeling is another data-driven approach used to correlate a compound's chemical structure with its biological activity. nih.gov By analyzing a series of Olaparib analogs, QSAR models can identify key molecular descriptors that are critical for potent PARP-1 inhibition. nih.gov These models, which can be built using techniques like Multiple Linear Regression (MLR) or SVM, guide the design of new derivatives with improved efficacy or other desirable properties. nih.gov

Machine Learning ModelApplication for OlaparibReference
LASSO Logistic RegressionPredicting PARP inhibitor response from gene expression signatures. medrxiv.orgmedrxiv.org
Support Vector Machine (SVM)Predicting drug response and in QSAR models for inhibitor design. nih.govbiorxiv.org
Random Forest (RF)Generating predictive models to differentiate responding and non-responding cell lines. biorxiv.org
QSARIdentifying key structural features for PARP-1 inhibition to guide new drug design. nih.gov

Intermolecular Interactions and Supramolecular Assembly of the Chemical Compound

Supramolecular Chemistry Involving Rifampicin

Supramolecular chemistry explores the assembly of molecules into complex, functional structures through non-covalent interactions. In the context of Rifampicin, this involves its assembly with other molecules to form novel materials with enhanced properties. For instance, supramolecular assemblies of Rifampicin with cationic bilayers of dioctadecyldimethylammonium bromide (DODAB) have been developed. nih.gov These assemblies not only serve as effective carriers for the drug but also exhibit synergistic antimicrobial activity. nih.gov Similarly, Rifampicin has been incorporated into supramolecular systems with PEGylated PAMAM dendrimers, creating hybrid, pH-responsive nanoparticles for targeted drug delivery. researchgate.net These studies highlight how the principles of supramolecular chemistry can be harnessed to improve the therapeutic profile of Rifampicin.

Host-Guest Interactions and Complex Formation

Host-guest chemistry, a central concept in supramolecular chemistry, involves the complexation of a "guest" molecule within a larger "host" molecule. While specific host-guest complexes involving Rifampicin as a guest are not extensively detailed in the provided search results, its physicochemical properties suggest a high potential for such interactions. The formation of inclusion or supramolecular complexes is a possibility due to its ability to participate in various non-covalent interactions. tandfonline.com For example, the interaction of Rifampicin with lipid membranes can be viewed as a form of host-guest interaction, where the lipid bilayer acts as a host for the drug molecule. nih.gov Studies have shown that Rifampicin can form molecular aggregates, which can be considered a form of self-association, a prerequisite for more complex host-guest phenomena. tandfonline.com

Self-Assembly Processes and Hierarchical Structures

Self-assembly is the spontaneous organization of molecules into ordered structures. Rifampicin, in solution, can form aggregates, which is a basic form of self-assembly. tandfonline.com This tendency to self-associate is influenced by factors such as pH and the solvent environment. tandfonline.comresearchgate.net More complex hierarchical structures can be formed when Rifampicin interacts with other molecules. For example, its interaction with cationic bilayers leads to the formation of organized bilayer fragments or large vesicles containing the drug. nih.gov The development of nano-formulations of Rifampicin, such as solid lipid nanoparticles, also relies on the principles of self-assembly to encapsulate the drug and enhance its bioavailability. Furthermore, the study of macrocyclic antibiotics, in general, reveals a common theme of self-assembly into more complex architectures, a field that is being actively explored for the development of new antimicrobial agents. umn.edunih.govstanford.edu

Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The structure of Rifampicin is rich in functional groups that can participate in a variety of non-covalent interactions, which are crucial for its biological activity and physical properties.

Hydrogen Bonding: The ansa-bridge and the naphthol ring of Rifampicin contain four critical hydroxyl groups that form hydrogen bonds with amino acid residues in the binding pocket of bacterial RNA polymerase, its molecular target. wikipedia.org Intramolecular hydrogen bonds are also a key feature, contributing to what has been described as its "molecular chameleon" behavior, allowing it to adapt to different environments. nih.gov

π-π Stacking: The presence of aromatic rings in the Rifampicin structure allows for π-stacking interactions. These interactions are thought to be involved in its anti-amyloidogenic activity, where it interacts with amyloid-β peptides. researchgate.net

Electrostatic Interactions: Rifampicin can exist as a zwitterion over a physiological pH range (pH 3.0–7.4). tandfonline.com This occurs through the deprotonation of a phenolic hydroxyl group and the protonation of the nitrogen atom in the piperidine (B6355638) ring. This zwitterionic nature allows for strong electrostatic interactions.

Hydrophobic Interactions: The large, predominantly hydrocarbon-based structure of Rifampicin also allows for significant hydrophobic interactions, which play a role in its binding to proteins and its partitioning into lipid membranes.

These non-covalent interactions are not only important for its mechanism of action but also for drug-drug interactions, as seen in its interactions with antiretroviral drugs like Ritonavir and Lopinavir. tandfonline.com

Surface Adsorption and Interface Chemistry

The adsorption of Rifampicin onto various surfaces is a critical aspect of its formulation, environmental fate, and the development of drug delivery systems. The process involves the adhesion of Rifampicin molecules from a solution onto a solid surface.

Studies have investigated the adsorption of Rifampicin on a range of materials:

Clays and Minerals: The adsorption of Rifampicin has been studied on kaolin, talc, magnesium trisilicate, and magnesium oxide. ekb.eg The extent of adsorption was found to be dependent on the nature of the adsorbent. ekb.eg Activated red mud has also been shown to be an effective adsorbent for removing Rifampicin from aqueous solutions. ijcce.ac.ir

Mesoporous Silica: Santa Barbara Amorphous-16 (SBA-16) modified with aluminum has been used as a matrix for Rifampicin delivery, with studies focusing on its adsorption and release kinetics. nih.gov

Biopolymers: Chitosan, a biopolymer derived from crustacean shells, has been investigated as an adsorbent for Rifampicin, demonstrating a high adsorption capacity. ncku.edu.tw

The adsorption behavior is often analyzed using isotherm models, such as the Langmuir and Freundlich models, which provide insights into the nature of the adsorption process (monolayer vs. multilayer) and the interaction between the drug and the surface.

AdsorbentAdsorption Model(s)Maximum Adsorption Capacity (q_max)Reference
Activated Red MudLangmuir217.93 mg/g ijcce.ac.ir
ChitosanLangmuir66.91 mg/g ncku.edu.tw
SBA-16-AlFreundlichNot specified nih.gov
Kaolin, Talc, etc.Langmuir, FreundlichNot specified ekb.eg

This table presents data on the adsorption of Rifampicin onto various materials, highlighting the applicable adsorption models and reported maximum adsorption capacities.

Thermodynamic analysis of Rifampicin adsorption has shown that the process can be endothermic and spontaneous, particularly at higher temperatures. ijcce.ac.ir The pH of the solution is also a critical factor, influencing the surface charge of both the adsorbent and the Rifampicin molecule, thereby affecting the adsorption efficiency. ijcce.ac.ir

Advanced Methodologies for Analysis and Detection of the Chemical Compound

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the separation, quantification, and purity assessment of GS-441524. Due to its polarity and molecular structure, liquid chromatography techniques are predominantly utilized.

High-Performance Liquid Chromatography (HPLC) is a widely applied technique for the analysis of GS-441524. Methods have been developed for both purity assessment of the active compound and for quantification in biological fluids like plasma. everycat.orgnih.gov

A significant development is an HPLC method coupled with a fluorescence detector (HPLC-FLD), which offers a cost-effective alternative to mass spectrometry for therapeutic monitoring. everycat.orgchromatographyonline.com This method has been validated for quantifying GS-441524 in feline plasma, demonstrating sufficient sensitivity to measure trough plasma levels after administration of its prodrug, Remdesivir. everycat.orgnih.gov The sample preparation typically involves a straightforward protein precipitation step with methanol (B129727) or acetonitrile. everycat.orgteledynelabs.com

Key findings from HPLC method development include:

Selectivity: HPLC methods have demonstrated high selectivity, capable of separating GS-441524 from its prodrug Remdesivir and other related metabolites, with distinct retention times. teledynelabs.com

Sensitivity: Validated methods show low limits of quantification (LLOQ), for instance, 19.5 ng/mL in feline plasma, which is comparable to some mass spectrometry methods and adequate for pharmacokinetic studies. everycat.orgamericanpharmaceuticalreview.com

Linearity and Precision: The methods exhibit excellent linearity over a wide concentration range (e.g., 19.5 ng/mL to 10,000 ng/mL) with high precision, as indicated by low coefficients of variation (CV) for intra- and inter-day assays. everycat.orgnih.gov

Purity Analysis: HPLC with UV detection is also used to determine the purity and concentration of GS-441524 in various unlicensed formulations, ensuring quality and identifying impurities.

Below is an interactive data table summarizing a developed HPLC-FLD method.

ParameterDetails
Stationary Phase (Column) Waters X-Bridge C18, 5 µm, 150 × 4.6 mm
Mobile Phase Gradient of 20 mM ammonium (B1175870) acetate (B1210297) (pH 4.5) and acetonitrile
Detector Fluorescence Detector (FLD)
Excitation Wavelength (λex) 250 nm
Emission Wavelength (λem) 475 nm
Lower Limit of Quantification (LLOQ) 19.5 ng/mL
Upper Limit of Quantification (ULOQ) 10,000 ng/mL
Intra-day Precision (%CV) 1.7% to 5.7%
Inter-day Precision (%CV) 1.7% to 5.7%
Sample Preparation Protein precipitation with methanol
Data sourced from Kimble, B. et al. (2023). everycat.orgnih.gov

Based on available scientific literature, Gas Chromatography (GC) is not a commonly reported method for the analysis of GS-441524. As a complex nucleoside analogue, GS-441524 is non-volatile and thermally labile. Direct analysis by GC would require derivatization to convert it into a more volatile and thermally stable compound. Currently, there are no established and widely cited GC-based methods, with or without derivatization, for the routine analysis of this compound. Liquid chromatography techniques remain the standard approach.

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is recognized for its efficiency, speed, and reduced environmental impact due to lower organic solvent consumption. nih.govamericanpharmaceuticalreview.com SFC is particularly advantageous for chiral separations in drug discovery. While SFC is a valuable tool for the analysis of various pharmaceutical compounds, a review of current literature reveals no specific, published applications of SFC for the separation or purity assessment of GS-441524. The analysis of this nucleoside analogue has been predominantly achieved using reversed-phase liquid chromatography.

Capillary Electrophoresis and Related Separation Science

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility with the use of an applied voltage. Despite its high efficiency and minimal sample consumption, there is a lack of published research detailing the use of Capillary Electrophoresis for the analysis of GS-441524. The prevailing analytical methods documented in scientific literature for this compound are based on HPLC and LC-MS/MS.

Coupled Techniques (e.g., LC-MS/MS, GC-MS/MS, NMR-MS) for Complex Mixture Analysis

The coupling of chromatographic separation with mass spectrometry provides exceptional selectivity and sensitivity, making it the gold standard for analyzing complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most frequently cited method for the definitive quantification of GS-441524 in complex biological matrices such as human and feline plasma. everycat.orgteledynelabs.com These methods are essential for pharmacokinetic studies.

Key features of LC-MS/MS methods for GS-441524 analysis:

High Sensitivity and Specificity: LC-MS/MS provides very low limits of detection and quantification, often in the low ng/mL range (e.g., 1 to 5 µg/L), allowing for precise measurement even at low concentrations.

Robustness: Validated methods demonstrate high precision and accuracy, with sample preparation often involving a simple protein precipitation.

Simultaneous Analysis: These methods can be developed for the simultaneous quantification of Remdesivir and its metabolite GS-441524.

Ionization: Electrospray ionization (ESI) in positive mode is typically used for detection.

The table below summarizes parameters from a validated LC-MS/MS method for GS-441524.

ParameterDetails
Chromatography Liquid Chromatography (LC)
Separation Column Kinetex® Polar C18 (100 × 2.1 mm)
Detector Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 292.2
Product Ions (m/z) 173.1, 147.1
Limit of Quantification (LOQ) 5 µg/L (5 ng/mL)
Linear Range 5-2500 µg/L
Precision (%CV) < 14.7%
Accuracy 89.6-110.2%
Data sourced from Alvarez, J-C. et al. (2020).

In addition to LC-MS/MS, Nuclear Magnetic Resonance (NMR) and mass spectrometry have been used without chromatography to characterize the composition of unregulated GS-441524 samples, confirming the identity of the active compound and detecting other components or impurities.

Development of Novel Analytical Probes or Sensors Based on The Chemical Compound (Non-Biological)

The primary focus of research on GS-441524 has been on its antiviral activity, pharmacokinetics, and use as a therapeutic agent. A thorough review of scientific and patent literature does not indicate any significant development of novel non-biological analytical probes or chemical sensors where GS-441524 itself is a fundamental component of the sensor's design or recognition element. Current analytical research is concentrated on developing methods to detect and quantify the compound, rather than using the compound to detect other analytes.

Emerging Research Directions and Potential Non Biological Applications of the Chemical Compound

Integration in Advanced Materials Science

The robust and versatile structure of Heme C is being integrated into advanced materials to create functional systems with tailored properties. The porphyrin macrocycle serves as a rigid, functional building block for constructing complex, high-performance materials.

Polymers and Organic Frameworks (MOFs, COFs)

The incorporation of heme and other metalloporphyrins into porous crystalline polymers like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) is a burgeoning field. wikipedia.orgyoutube.com These frameworks act as sophisticated scaffolds that can isolate individual heme units, preventing deactivation through aggregation and mimicking the protective environment of natural enzymes. acs.org

Metal-Organic Frameworks (MOFs): MOFs constructed with iron-porphyrin struts have demonstrated significant potential as biomimetic catalysts. acs.org For example, a porous iron-based metal-metalloporphyrin framework, MMPF-6, exhibited peroxidase activity comparable to the natural heme protein myoglobin. acs.org By confining the active heme centers within a defined porous network, these materials facilitate the diffusion of reagents and products while protecting the catalytic site, leading to enhanced stability and higher turnover numbers compared to their homogeneous counterparts. acs.org Such MOFs are being investigated for various applications, including gas storage, chemical separations, and electrocatalysis for processes like water splitting. wikipedia.orgyoutube.com

Covalent Organic Frameworks (COFs): COFs are composed entirely of light elements linked by strong covalent bonds, offering high porosity, low density, and exceptional stability. youtube.comresearchgate.net Their tunable structures make them promising carriers for catalytic moieties like heme. Researchers are exploring COFs as platforms for photocatalysis, electrocatalysis for CO2 reduction, and as electrode materials in advanced batteries and supercapacitors. youtube.comresearchgate.net The covalent immobilization of heme-containing molecules within the confined channels of COFs can improve the accessibility of the active center and optimize catalytic performance. researchgate.net

Hybrid Materials and Composites

Hybrid materials, which combine organic and inorganic components at the molecular level, offer a pathway to create novel functional systems. wikipedia.org A notable strategy involves the creation of artificial metalloenzymes by incorporating modified heme cofactors into protein scaffolds. In one such example, the native iron-containing heme in a Cytochrome P450 variant was replaced with an iridium(Me)-mesoporphyrin IX cofactor. nih.gov This hybrid system created a highly versatile "ArM insertase" capable of catalyzing carbene insertion into a wide range of C-H bonds, a reaction not native to the original enzyme. nih.gov This approach demonstrates how the fundamental structure of heme can be used as a template to build hybrid catalysts for challenging organic transformations.

Role in Catalysis (Homogeneous and Heterogeneous)

The catalytic prowess of the heme iron center is central to its non-biological applications. While biological systems have perfected heme-based catalysis, researchers are adapting these principles to create robust artificial catalysts for industrial and environmental purposes.

Homogeneous Catalysis: In solution, synthetic heme analogs act as catalysts for various oxidation reactions. Peptides with covalently attached heme, known as microperoxidases, have been extensively studied as model compounds and effective oxidation catalysts. acs.orgnih.gov Furthermore, heme and other metalloporphyrin complexes are effective catalysts for the electrocatalytic and photocatalytic reduction of carbon dioxide into valuable chemicals like carbon monoxide, formic acid, and even methanol (B129727). rsc.org

Heterogeneous Catalysis: Immobilizing heme on solid supports is crucial for creating reusable and industrially viable catalysts. A novel and highly efficient heterogeneous catalyst was developed by pyrolyzing a mixture of heme and starch. acs.orgacs.org The resulting Fe-N co-doped carbon material demonstrated exceptional activity in degrading organic pollutants, such as Rhodamine B, in water treatment applications. acs.orgacs.org This heme-derived catalyst was effective in activating both peroxydisulfate (B1198043) (PDS) and hydrogen peroxide (H2O2) over a wide pH range, showcasing its robustness and potential for environmental remediation. acs.org Similarly, incorporating heme-like molecules into MOFs creates stable heterogeneous catalysts that mimic enzyme activity, as seen in the oxidation of cyclohexane. acs.org

Applications in Energy Storage and Conversion

Heme C's intrinsic ability to mediate electron transfer makes it a prime candidate for applications in energy technologies. nih.govtaylorandfrancis.com Research is focused on harnessing this property for bioelectrocatalysis and in the development of components for batteries and solar cells.

Bioelectrocatalysis: When immobilized on a conductive surface, heme-containing proteins and peptides can engage in direct electron transfer with an electrode. x-mol.net This process, known as bioelectrocatalysis, allows the heme center to act as a built-in mediator, shuttling electrons between a substrate and the electrode. taylorandfrancis.com This principle is being explored for the development of biosensors and enzymatic fuel cells. Peptides containing covalently attached Heme C have been specifically investigated for their potential in energy conversion and storage systems. acs.orgnih.gov

Batteries and Solar Cells: The structural motifs of Heme C are being integrated into advanced materials for energy storage. Covalent Organic Frameworks (COFs), which can be built using porphyrin linkers, are being investigated as high-performance electrode materials for batteries and supercapacitors and as components to improve light-harvesting efficiency in organic solar cells. youtube.com The ordered, porous structure of these materials facilitates ion transport and provides a high surface area for electrochemical reactions, addressing key challenges in energy storage technology.

Environmental Chemistry Applications

The catalytic and redox properties of Heme C are being applied to address pressing environmental challenges, including pollutant degradation, carbon dioxide conversion, and the development of novel sensors.

Pollutant Degradation: Heme-based catalysts are highly effective for breaking down persistent organic pollutants. As detailed previously, a heme-derived Fe-N co-doped carbon catalyst demonstrated the rapid and near-complete degradation of the industrial dye Rhodamine B. acs.orgacs.org This material functions as a Fenton-like catalyst, generating highly reactive radicals (SO₄•⁻, •OH, and ¹O₂) that oxidize recalcitrant organic molecules. acs.org Natural cytochrome c has also shown potential as a biocatalyst for oxidizing hydrophobic pollutants like phenols and polycyclic aromatic hydrocarbons (PAHs). taylorandfrancis.com

Carbon Capture and Conversion: Heme and other metalloporphyrin complexes are among the most effective homogeneous catalysts for the electrochemical and photochemical reduction of CO₂. rsc.org These catalysts can convert CO₂ into valuable products such as carbon monoxide (a feedstock for synthesis gas) and formic acid. rsc.org The mechanism often involves the binding and activation of CO₂ at the metal center, followed by electron and proton transfer steps. This research opens a potential pathway for converting a greenhouse gas into useful fuels and chemicals using renewable energy.

Non-Biological Sensing: Nature utilizes heme-based proteins as highly specific sensors for diatomic gas molecules like oxygen (O₂), nitric oxide (NO), and carbon monoxide (CO). mdpi.comnih.govmdpi.com Inspired by this, scientists are engineering new types of non-biological sensors. One promising strategy involves substituting the native heme in sensor proteins with unnatural, synthetic porphyrins that have phosphorescent properties. escholarship.org The phosphorescence of these probes can be quenched by oxygen, allowing for the creation of highly sensitive oxygen sensors for biological imaging and other applications. escholarship.org Additionally, fluorescent probes have been designed that selectively respond to labile heme, enabling the detection and imaging of this crucial molecule in various environments. rsc.org

Fundamental Chemical Probes for Spectroscopic or Mechanistic Studies

The distinct spectroscopic signatures of Heme C make it an excellent intrinsic probe for studying the structure, function, and dynamics of the systems in which it is embedded. A variety of spectroscopic techniques are used to gain detailed mechanistic insights.

UV-Vis Absorbance Spectroscopy: The strong absorption of the heme group, particularly the Soret band around 400 nm, is highly sensitive to the oxidation and spin state of the iron center, as well as its coordination environment. oceanoptics.comacs.org This makes UV-Vis spectroscopy a primary tool for monitoring reactions, determining protein conformation, and quantifying heme concentrations. oceanoptics.com

Vibrational Spectroscopy (Raman, FTIR): Resonance Raman (RR) and Fourier-transform infrared (FTIR) spectroscopy provide detailed information about the vibrational modes of the heme macrocycle and its axial ligands. nih.gov These techniques are invaluable for studying heme-ligand interactions. For example, carbon monoxide (CO) is often used as a probe molecule; its characteristic C-O stretching frequency is sensitive to the electronic environment of the heme pocket, allowing researchers to map the active site. nih.gov

Magnetic Resonance (EPR, ENDOR): For the paramagnetic forms of heme (e.g., Fe³⁺), Electron Paramagnetic Resonance (EPR) spectroscopy provides detailed information on the electronic structure and symmetry of the iron center. sisgeenco.com.br Advanced techniques like Electron Nuclear Double Resonance (ENDOR) can further resolve hyperfine interactions between the iron's electron spin and nearby nuclear spins, providing precise information about the atoms coordinating the metal. sisgeenco.com.br

Time-Resolved Spectroscopy: To study the rapid dynamics of heme-related processes, such as ligand binding or electron transfer, pump-probe transient absorption spectroscopy is employed. nih.gov This technique uses an ultrashort laser pulse to initiate a reaction (the pump) and a second pulse to monitor the resulting spectral changes over time (the probe), allowing for the observation of reaction intermediates on timescales from picoseconds to milliseconds. nih.gov

ParameterDescriptionTechnique(s)Reference
Oxidation & Spin State Determines the electronic state (e.g., Fe²⁺, Fe³⁺) and spin (high or low) of the central iron atom.UV-Vis, EPR oceanoptics.comsisgeenco.com.br
Coordination Environment Identifies the axial ligands bound to the iron and characterizes the heme pocket.Resonance Raman, FTIR, ENDOR nih.govsisgeenco.com.br
Reaction Dynamics Measures the rates and identifies intermediates in processes like ligand binding and electron transfer.Transient Absorption Spectroscopy nih.gov
Quantification Determines the concentration of heme in a sample.UV-Vis Spectroscopy (using probes like cysteine) acs.org

Challenges, Limitations, and Future Perspectives in the Chemical Compound Research

Current Gaps in Understanding The Chemical Compound's Fundamental Behavior

Despite promising clinical trial results, there remain significant gaps in the fundamental understanding of vocacapsaicin's behavior. The precise neurobiological mechanisms underpinning the long-lasting analgesia induced by high-concentration capsaicin (B1668287) require more detailed investigation to form a logical rationale for therapy. researchgate.net While it is understood that vocacapsaicin acts as a prodrug, the exact kinetics of its conversion to capsaicin and the subsequent interaction with TRPV1 receptors at the cellular level are not fully elucidated.

Furthermore, the variability in patient responses to vocacapsaicin presents a key area for further research. Understanding the factors that contribute to individual differences in treatment outcomes is critical for optimizing its therapeutic potential. researchgate.net Current research has primarily focused on specific surgical models, such as bunionectomy, total knee arthroplasty, and ventral hernia repair. anesthesiologynews.com While results in these areas are consistent, its efficacy in a broader range of soft tissue and orthopedic surgeries is yet to be extensively studied. anesthesiologynews.com

Methodological Limitations in Studying The Chemical Compound

The study of vocacapsaicin is subject to several methodological limitations that temper the interpretation of current findings. A significant limitation in some clinical trials has been the restriction of postoperative analgesia to opioids, which does not reflect standard clinical practice where multimodal analgesic regimens are common. medscape.comalgologia.gr This approach, while allowing for a clearer assessment of pain and opioid use, may not fully represent the compound's effectiveness in a real-world setting. algologia.grsubstack.com

Another methodological consideration is the range of vocacapsaicin concentrations tested. It has been noted that the concentrations used in some studies may not have been extensive enough, and higher concentrations might yield better analgesic effects. medscape.com Additionally, the use of a saline placebo in some trials raises questions about whether saline itself could have an impact on postoperative pain, suggesting that future studies might consider a sham injection as an alternative control. anesthesiologynews.com The financial implications and cost-effectiveness of vocacapsaicin compared to existing treatments have also not been thoroughly examined. researchgate.netanesthesiologynews.com

Promising Avenues for Future Research and Development

The future of vocacapsaicin research is promising, with several key avenues for development. Having received Fast Track Designation in 2017 and Breakthrough Therapy Designation in 2018 from the U.S. Food and Drug Administration (FDA), the compound is now positioned for Phase III trials. appliedclinicaltrialsonline.compatsnap.com These larger, multicenter trials will be crucial for confirming its efficacy and safety in a more diverse patient population and a wider array of surgical procedures. anesthesiologynews.com

Future research should also focus on exploring the full potential of vocacapsaicin's unique mechanism of action, which offers long-lasting pain relief without the side effects of opioids. patsnap.com Investigating its use in combination with other non-opioid analgesics could lead to the development of enhanced multimodal pain management strategies. substack.com Concentric Analgesics, the company developing the drug, has indicated plans for additional clinical studies and is seeking commercial partnerships to further its development and distribution. patsnap.com The impending implementation of legislation like the Non-Opioids Prevent Addiction in the Nation (NO PAIN) Act is expected to improve access to non-opioid pain management solutions, creating a favorable environment for vocacapsaicin's integration into clinical practice. clinicaltrialvanguard.compatsnap.com

Broader Implications for Chemical Theory and Practice

The development of vocacapsaicin carries broader implications for both chemical theory and clinical practice. As a prodrug of capsaicin, it represents a successful application of targeted drug delivery, releasing the active compound at the site of injury to maximize therapeutic effect and minimize systemic exposure. This approach could serve as a model for the development of other localized therapies.

The focus on a non-opioid analgesic that targets the TRPV1 receptor highlights a shift in pain management strategies, moving away from a reliance on opioids and towards novel mechanisms of action. nih.gov The ability of a single intraoperative administration to provide durable pain relief for weeks and reduce the need for postoperative opioids could revolutionize postsurgical care. appliedclinicaltrialsonline.comconcentricanalgesics.com If approved, vocacapsaicin has the potential to become a cornerstone of postoperative pain management, significantly impacting the ongoing opioid crisis by providing a safe and effective alternative. appliedclinicaltrialsonline.compatsnap.com

Table of Chemical Compounds Mentioned

InChIKeyCommon Name
BFYQLGFQFJGJLZ-AGTGTDPFSA-NVocacapsaicin
RGHVKLHGLSYNHF-UHFFFAOYSA-NBupivacaine
LCTONWCANYUPML-UHFFFAOYSA-NAcetaminophen
HEFNNWSXXWATRW-UHFFFAOYSA-NIbuprofen
YMHYEKSVTVUKTJ-UHFFFAOYSA-NCapsaicin
JCXGWMGPZLAFSU-UHFFFAOYSA-NSaline
BSNHAVBBEODEQN-UHFFFAOYSA-NNitrogen

Q & A

Basic Research Questions

Q. How is the compound "BFYQLGFQFJGJLZ-AGTGTDPFSA-N" structurally identified and validated in experimental settings?

  • Methodological Answer: Structural identification typically involves spectroscopic techniques (e.g., NMR, IR, MS) combined with X-ray crystallography for unambiguous confirmation. Cross-validate results with computational simulations (e.g., DFT calculations) to ensure consistency between experimental and theoretical data. Documentation must include raw spectral data, crystallographic parameters, and purity assessments (≥95%) using HPLC or GC-MS .
  • Example Table:

TechniquePurposeKey Parameters
NMRFunctional group analysisChemical shifts, coupling constants
X-ray Crystallography3D structure confirmationSpace group, R-factor
HPLCPurity assessmentRetention time, peak area

Q. What experimental protocols are recommended for synthesizing this compound with high reproducibility?

  • Methodological Answer: Follow step-by-step synthesis protocols with explicit details on reaction conditions (temperature, solvent, catalyst), stoichiometry, and purification methods (e.g., column chromatography, recrystallization). Include failure cases (e.g., side reactions under varying pH) and mitigation strategies. Reproducibility requires documenting batch-specific variables (e.g., solvent lot numbers, humidity) and providing raw spectral data in supporting information .

Q. How should researchers select characterization techniques based on the compound's physicochemical properties?

  • Methodological Answer: Prioritize techniques aligned with the compound’s stability and functional groups. For hygroscopic compounds, use Karl Fischer titration for water content. For thermally unstable compounds, avoid TGA and opt for DSC at controlled heating rates. Cross-reference with literature to identify underutilized methods (e.g., solid-state NMR for polymorph analysis) .

Advanced Research Questions

Q. How can contradictions in experimental data (e.g., conflicting spectroscopic results) be systematically resolved?

  • Methodological Answer: Apply triangulation by repeating experiments under varied conditions and using complementary techniques. For example, if NMR and IR data conflict, perform 2D NMR (COSY, HSQC) or Raman spectroscopy to clarify functional group assignments. Use statistical tools (e.g., PCA) to identify outliers and validate hypotheses. Document iterative revisions to the experimental design .

Q. What strategies ensure reproducibility of results when scaling up synthesis from milligram to gram quantities?

  • Methodological Answer: Conduct kinetic and thermodynamic profiling during small-scale optimization. Monitor heat and mass transfer limitations in scaled reactions using in-situ FTIR or PAT (Process Analytical Technology). Include control experiments to assess catalyst deactivation or solvent effects. Publish detailed protocols with raw data in open-access repositories to enable independent verification .

Q. How can computational modeling (e.g., DFT, MD simulations) be integrated with experimental data to predict the compound's behavior in novel environments?

  • Methodological Answer: Calibrate computational models using experimental parameters (e.g., bond lengths from X-ray data, Gibbs free energy from calorimetry). Validate predictions via sensitivity analysis and iterative refinement. For example, MD simulations of solubility can guide solvent selection for crystallization. Share input files and force field parameters to facilitate replication .

Q. What ethical and methodological considerations apply when comparing this compound's bioactivity data across conflicting studies?

  • Methodological Answer: Scrutinize experimental conditions (e.g., cell lines, assay protocols) for variability. Use meta-analysis to quantify heterogeneity and adjust for batch effects. Adhere to FAIR data principles by sharing raw datasets, metadata, and analysis scripts. Address conflicts via collaborative re-evaluation or third-party validation .

Data Management & Reporting

Q. How should researchers structure supporting information to enhance transparency and reproducibility?

  • Methodological Answer: Organize supporting information into sections: (1) Synthetic procedures with step-by-step videos or schematics, (2) Raw spectral data (e.g., NMR FID files), (3) Crystallographic CIF files, and (4) Computational input/output files. Use standardized formats (e.g., JCAMP-DX for spectra) and cite repositories like Zenodo for persistent access .

Q. What criteria determine the inclusion/exclusion of specific datasets in publications?

  • Methodological Answer: Apply the "MUST" criteria:

  • M easurable uncertainty (report error margins for key data).
  • U nambiguous relevance to the research question.
  • S tatistical robustness (e.g., p-values, confidence intervals).
  • T raceability (raw data linked to processed results).
    Exclude redundant or low-signal datasets, but archive them for peer review .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.